2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid

Catalog No.
S1929168
CAS No.
51622-67-4
M.F
C6H6N2O4
M. Wt
170.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid

CAS Number

51622-67-4

Product Name

2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid

IUPAC Name

6-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

InChI

InChI=1S/C6H6N2O4/c1-2-3(5(10)11)4(9)8-6(12)7-2/h1H3,(H,10,11)(H2,7,8,9,12)

InChI Key

SYBMMHDLFFXREU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC(=O)N1)C(=O)O

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C(=O)O
  • Synthesis of N-alkylated uracil derivatives

    One study describes the use of a closely related compound, 2,4-dihydroxypyrimidine-5-carboxylic acid (uracil-5-carboxylic acid), as a starting material for the synthesis of N1-alkylated uracil derivatives [2]. These derivatives can have various applications in medicinal chemistry.(Source: Sigma-Aldrich: )

  • Potential biological activity

  • Analytical applications

    The success of using uracil-5-carboxylic acid for melamine detection raises the possibility that 2,4-DHMP-5-COOH could also be explored for developing analytical methods for specific targets due to its similar structure. [3]

2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol. Its structure features six carbon atoms, six hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The compound is characterized by the presence of two hydroxyl groups at positions 2 and 4, a carboxylic acid group at position 5, and a methyl group at position 6 of the pyrimidine ring. This unique arrangement contributes to its chemical properties and biological activities.

While specific reactions involving 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid are not extensively documented, pyrimidine derivatives typically undergo various chemical transformations. These can include:

  • Nucleophilic substitutions: Due to the electron-withdrawing nature of the carboxylic acid group.
  • Condensation reactions: Potentially leading to the formation of more complex pyrimidine derivatives.
  • Redox reactions: The hydroxyl groups may participate in oxidation or reduction processes.

The reactivity of this compound can be inferred from the general behavior of similar pyrimidine derivatives in organic synthesis .

Research indicates that 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid exhibits significant biological activities:

  • Antimicrobial properties: Studies have shown that related pyrimidine derivatives possess antimicrobial effects against various bacterial and fungal strains .
  • Inhibition of viral enzymes: Compounds structurally similar to this one have been investigated for their ability to inhibit enzymes crucial for viral replication, such as the hepatitis C virus NS5B polymerase .
  • Potential therapeutic applications: The compound has been explored for its role in developing active site inhibitors for various diseases, highlighting its pharmacological potential .

Synthesis methods for 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid can involve several approaches:

  • Multi-step synthesis: Utilizing starting materials such as uracil derivatives or other pyrimidine precursors.
  • One-pot reactions: Recent advancements in synthetic chemistry suggest that one-pot methods may be feasible for synthesizing this compound efficiently.
  • Retrosynthetic analysis: This involves breaking down the target molecule into simpler precursors to identify potential synthetic routes .

The applications of 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid span various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis, particularly for antiviral and antimicrobial agents.
  • Material science: Involved in developing new materials with specific properties due to its structural characteristics .
  • Research tools: Used in studies aimed at understanding enzyme mechanisms and interactions within biological systems .

Interaction studies of 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid focus on its binding affinity and inhibitory effects on specific biological targets:

  • Enzyme inhibition assays: These studies evaluate how effectively the compound inhibits target enzymes associated with diseases.
  • Molecular docking studies: Computational approaches help predict how this compound interacts with various biological macromolecules, enhancing our understanding of its potential therapeutic roles .

Several compounds share structural similarities with 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Hydroxypyrimidine-5-carboxylic acid38324-83-30.71
Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate6214-46-60.70
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate499209-19-70.70
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate20187-46-60.69
Methyl 2,4-dimethoxypyrimidine-5-carboxylate15400-58-50.70

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique arrangement of hydroxyl and carboxylic groups in 2,4-dihydroxy-6-methylpyrimidine-5-carboxylic acid distinguishes it from these analogs, potentially contributing to its specific biological activities and applications .

2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid exists as a six-membered heterocyclic compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol [2]. The compound features a pyrimidine ring core structure containing two nitrogen atoms at positions 1 and 3, with specific substituents at positions 2, 4, 5, and 6 [2].

The two-dimensional structure displays characteristic features of pyrimidine derivatives, including a planar aromatic ring system with alternating single and double bonds [3] [4]. The pyrimidine ring demonstrates planarity with root mean square deviation values typically less than 0.005 Å, as observed in related pyrimidine structures [3]. The endocyclic bond angles within the pyrimidine ring cover ranges of 114.36-126.31°, with angles at carbon atoms adjacent to nitrogen heteroatoms being larger than 120° [3].

The compound contains two hydroxyl groups at positions 2 and 4, which exist predominantly in their keto tautomeric forms (C=O) rather than enol forms (C-OH) [5]. This keto tautomerism is stabilized by the electron-withdrawing nature of the pyrimidine ring and intramolecular hydrogen bonding patterns [5]. The methyl group at position 6 remains in-plane with the pyrimidine ring, contributing to the overall planar structure .

The carboxylic acid functional group at position 5 maintains coplanarity with the pyrimidine ring or exhibits slight rotation depending on crystal packing forces [4]. The carboxyl group demonstrates typical bond lengths of 1.314-1.315 Å for the C-O single bond and 1.200-1.221 Å for the C=O double bond [6] [4].

Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid reveals a predominantly planar molecular geometry with minimal deviation from coplanarity [3] [4]. The compound exhibits limited conformational flexibility due to the rigid pyrimidine ring system and the constraints imposed by intramolecular hydrogen bonding [7] [8].

Computational studies using density functional theory methods have demonstrated that the molecule adopts a stable planar conformation in its ground state [9] [10]. The hydroxyl groups at positions 2 and 4 show preference for keto tautomeric forms, which contribute to the overall molecular stability through resonance stabilization [5]. The dihedral angles between the pyrimidine ring and the carboxyl group remain minimal, typically less than 15°, indicating strong coplanarity [11].

The methyl group at position 6 demonstrates restricted rotation due to steric interactions with adjacent ring atoms and electronic effects from the nitrogen heteroatoms [12]. Molecular dynamics simulations have shown that the compound maintains its planar structure in solution, with only minor vibrational motions around the equilibrium geometry [7] [8].

The conformational stability is further enhanced by intramolecular hydrogen bonding between the carboxyl group and the nitrogen atoms of the pyrimidine ring [11]. These interactions contribute to the overall rigidity of the molecular structure and limit conformational changes in different environments [7].

X-Ray Crystallography Data

Direct X-ray crystallographic data for 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid are not extensively reported in the literature. However, structural information can be inferred from related pyrimidine derivatives and analogous compounds [4] [6].

Pyrimidine-4-carboxylic acid, a structurally similar compound, crystallizes in the monoclinic space group P21/m with unit cell parameters a = 6.0080(12) Å, b = 6.3519(13) Å, c = 7.4834(15) Å, and β = 112.20(3)° [4]. The structure exhibits molecular planarity with the carboxyl group coplanar with the pyrimidine ring [4]. The refinement statistics show R-factors of 0.048, indicating good structural quality [4].

Related dihydroxypyrimidine derivatives demonstrate similar crystallographic characteristics, with molecules forming sheets through hydrogen bonding networks [4]. The crystal packing is dominated by O-H···N hydrogen bonds with distances typically ranging from 2.620-2.700 Å [6] [4]. These intermolecular interactions create stable three-dimensional networks that influence the overall crystal structure [4].

The bond lengths and angles in crystalline pyrimidine derivatives show consistent patterns: C-N bonds range from 1.335-1.340 Å, C-C bonds from 1.376-1.386 Å, and ring angles from 114.36-126.31° [3] [4]. The carboxyl group exhibits typical bond lengths of 1.314 Å for C-O single bonds and 1.200-1.221 Å for C=O double bonds [6] [4].

Comparative Structural Analysis with Related Pyrimidine Derivatives

Comparative structural analysis reveals significant similarities between 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid and related pyrimidine derivatives [2] [13] [14]. The compound shares structural features with 2,4-Dihydroxypyrimidine-5-carboxylic acid (molecular formula C5H4N2O4, molecular weight 156.10 g/mol), which lacks the methyl substituent at position 6 [13] [14].

The presence of the methyl group at position 6 in the target compound increases the molecular weight by 14.02 g/mol compared to the unsubstituted analogue [2] [13]. This structural modification influences the electronic properties and conformational preferences of the molecule [12]. The methyl group contributes to increased hydrophobicity and affects the tautomeric equilibrium between keto and enol forms [5].

Comparison with 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (molecular formula C6H6N2O3, molecular weight 154.12 g/mol) demonstrates the impact of additional hydroxyl groups on molecular properties [15]. The dihydroxy compound exhibits enhanced hydrogen bonding capabilities and different tautomeric behavior compared to the monohydroxy derivative [5].

Structural analysis of pyrimidine-4-carboxylic acid (molecular formula C5H4N2O2, molecular weight 124.10 g/mol) provides insight into the fundamental pyrimidine-carboxylic acid framework [4]. The addition of hydroxyl groups and methyl substituents in the target compound creates a more complex hydrogen bonding network and altered electronic distribution [5].

The comparative analysis reveals that all related compounds maintain the characteristic planar pyrimidine ring structure with similar bond lengths and angles [3] [4]. The variations in substituent patterns primarily affect intermolecular interactions, crystal packing arrangements, and tautomeric preferences rather than fundamental ring geometry [5].

Bond Lengths, Angles, and Molecular Geometry

The molecular geometry of 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid can be characterized through systematic analysis of bond lengths, bond angles, and overall structural parameters based on related pyrimidine derivatives [3] [4] [6].

The pyrimidine ring system exhibits typical aromatic character with C-N bond lengths ranging from 1.335-1.340 Å and C-C bond lengths from 1.376-1.386 Å [4]. These values are consistent with delocalized π-electron systems and demonstrate the aromatic nature of the heterocyclic ring [3]. The nitrogen atoms at positions 1 and 3 maintain sp2 hybridization with bond angles ranging from 114.36-126.31° [3].

The carboxyl group at position 5 displays characteristic bond parameters with the C-O single bond length of 1.314-1.315 Å and the C=O double bond length of 1.200-1.221 Å [6] [4]. The O-C-O bond angle in the carboxyl group measures approximately 124.9°, indicating sp2 hybridization at the carbon center [6]. The C-C-O bond angles range from 114.5-120.6°, demonstrating the coplanar arrangement of the carboxyl group with the pyrimidine ring [4].

The hydroxyl groups at positions 2 and 4, existing predominantly in keto tautomeric forms, exhibit C=O bond lengths of 1.216-1.221 Å [6]. These carbonyl groups maintain typical double bond characteristics with bond angles consistent with sp2 hybridization at the carbon centers [3] [4].

The methyl group at position 6 demonstrates standard C-H bond lengths of 1.08-1.09 Å with tetrahedral geometry around the carbon atom [12]. The methyl carbon maintains sp3 hybridization with H-C-H bond angles of approximately 109.5° [12]. The attachment of the methyl group to the pyrimidine ring involves a C-C bond length typical of sp2-sp3 carbon connectivity [12].

XLogP3

-0.3

Other CAS

51622-67-4

Wikipedia

NSC667756

Dates

Last modified: 08-16-2023

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